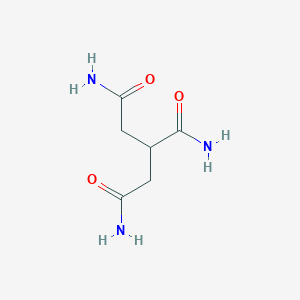

1,2,3-Propanetricarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1,2,3-Propanetricarboxamide involves direct polycondensation reactions, employing substrates like 1,3-(4-carboxy phenoxy) propane and derivatives of aromatic diamines or hydantoins. These reactions occur in mediums consisting of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine, yielding polymers with high inherent viscosities and significant thermal stability. The preparation of precursor compounds often involves reactions between 4-hydroxy benzoic acid and dibromo propane in the presence of NaOH solution (Nasr‐Isfahani et al., 2009); (Faghihi & Valikhani, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, including polyamides derived from 1,2,3-Propanetricarboxamide, demonstrates flexible trimethylene segments in their main chain. This structural feature is crucial for the polymers' thermal properties and solubility, affecting their glass-transition temperatures and weight loss temperatures. These characteristics are determined using techniques like FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis (TGA) (Nasr‐Isfahani et al., 2009).

Chemical Reactions and Properties

1,2,3-Propanetricarboxamide and its derivatives undergo various chemical reactions, including polymerization and condensation, leading to novel materials with distinct properties. For example, the polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives through a photoinitiated process results in materials with unique structural and optical properties (Masuda et al., 2003).

Physical Properties Analysis

The physical properties of polymers derived from 1,2,3-Propanetricarboxamide, such as glass-transition temperatures and thermal stability, are directly influenced by the molecular structure of the compounds. These properties are critical for determining the materials' applicability in various domains, including the production of biodegradable plastics and films (Kaur et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds and stability under different conditions, are essential for the practical application of materials derived from 1,2,3-Propanetricarboxamide. These properties are shaped by the compound's molecular configuration and influence the material's performance in specific applications, such as in the synthesis of polyamides with desirable mechanical and thermal characteristics (Liaw & Liaw, 1998).

Applications De Recherche Scientifique

Genetically Engineered Strains for 1,3-Propanediol Production from Glycerol : A study by Yang et al. (2018) discusses the biosynthesis of 1,3-Propanediol (1,3-PD) from glycerol, emphasizing the development of genetically engineered microorganisms for improved production efficiency (Yang et al., 2018).

Downstream Processing of Biologically Produced 1,3-Propanediol : Xiu and Zeng (2008) review methods for the recovery and purification of 1,3-propanediol, a compound with applications in polymer production, highlighting challenges in yield, purity, and energy consumption (Xiu & Zeng, 2008).

Biotechnological Production of 1,3-Propanediol : Kaur et al. (2012) review various strategies for microbial production of 1,3-PD, focusing on bioprocess engineering methods and the significance of a mathematical model-based approach for improving production (Kaur, Srivastava, & Chand, 2012).

Protonation and Metal Complex Formation of 1,2,3-Propanetricarboxylate : Research by De Stefano, Foti, and Gianguzza (1994) on 1,2,3-propanetricarboxylate (tricarballylate) focuses on its protonation and complex formation with various metals, providing insights into its chemical behavior in different solutions (De Stefano, Foti, & Gianguzza, 1994).

Microbial Production of 1,3-Propanediol : Biebl et al. (1999) describe the microbial route for producing 1,3-PD, with emphasis on using genetically engineered microorganisms for efficient and cost-effective production (Biebl, Menzel, Zeng, & Deckwer, 1999).

Synthesis of Cation-Exchange Membranes Using 1.3 Propane Sultone : A study by Velden et al. (1977) explores the use of 1.3 propane sultone, a related compound, for modifying polymers and creating cation-exchange membranes (Velden, Rupkema, Smolders, & Bantjes, 1977).

Synthesis and Characterisation of Furan-Aromatic Polyamides : Research by Abid, Gharbi, and Gandini (2004) on the synthesis of furan-aromatic polyamides using related compounds provides insight into polymer chemistry and potential applications in various industries (Abid, Gharbi, & Gandini, 2004).

Mécanisme D'action

Target of Action

The primary targets of 1,2,3-Propanetricarboxamide are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, more information about these effects will likely become available .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect the action of the compound .

Propriétés

IUPAC Name |

propane-1,2,3-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCDASFMETWCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632810 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Propanetricarboxamide | |

CAS RN |

1205674-38-9 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)